2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
“2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Cl3O2 and a molecular weight of 253.51 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H7Cl3O2 . The average mass is 253.510 Da and the monoisotopic mass is 251.951157 Da .Scientific Research Applications
Antitumor Properties
A study highlighted the synthesis of compounds incorporating a dichlorophenoxy nucleus, specifically focusing on their preliminary antitumor activity. One compound, featuring a similar structure to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, showed significant potential in decreasing viable tumor cell counts, suggesting potential applications in cancer research and therapy (Abdel-Wahab, Farghaly, & Badria, 2011).
Antibacterial and Antifungal Applications
Triclosan, which contains a dichlorophenoxy moiety similar to the chemical , has been widely used as an antibacterial and antifungal agent. Research on triclosan's molecular basis of action reveals its potent inhibitory effect on lipid biosynthesis in microbial cells, indicating the potential for similar compounds to have broad antimicrobial applications (Levy et al., 1999).
Environmental Impact and Degradation Studies
Research involving chlorophenoxy herbicides, structurally related to this compound, focuses on their environmental impact and degradation. Studies have been conducted on the degradation of such compounds in water treatment processes, which is crucial for understanding the environmental fate and potential risks associated with these chemicals (Rule, Ebbett, & Vikesland, 2005).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds containing a dichlorophenoxy moiety. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Black, Kumar, & McConnell, 1996).
Herbicidal Activity and Selectivity
Investigations into the physiological effects of dichlofop-methyl, a compound structurally related to this compound, have been conducted to understand its selectivity and mechanism as a herbicide. This research has implications for the development of selective agricultural chemicals with minimal environmental impact (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Safety and Hazards
The safety data sheet for a similar compound, 2,5-Dichlorophenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses unaffected .
Mode of Action
Systemic herbicides are absorbed and translocated throughout the plant, causing uncontrolled growth and eventually death .
Biochemical Pathways
Related compounds like 2,4-d are known to disrupt plant growth by mimicking natural plant hormones, leading to uncontrolled cell division and growth .
Pharmacokinetics
Related compounds like 2,4-d are known to be highly water-soluble, which influences their distribution and bioavailability .
Result of Action
Based on its structural similarity to 2,4-d, it might cause uncontrolled growth in targeted plants, leading to their eventual death .
Action Environment
The action of 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride can be influenced by various environmental factors. For instance, the degradation of similar compounds like 2,4-D can be affected by the presence of certain microorganisms in the environment . Additionally, the high water solubility of these compounds can influence their distribution and persistence in the environment .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the formation of acetylated derivatives, which are important intermediates in various metabolic pathways. Additionally, this compound can react with proteins and other biomolecules, forming covalent bonds that modify their structure and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the covalent modification of target proteins, which can alter their activity, stability, and interactions with other biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry and hematological parameters. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. These interactions can lead to the formation of metabolites that are further processed by other enzymes and cofactors. The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can be influenced by factors such as concentration, cell type, and the presence of other biomolecules. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJDJVWUDNMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675492 | |
Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-84-0 | |
Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.